molecular formula C9H8N2O2 B1149291 Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate CAS No. 1260385-72-5

Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate

Cat. No.: B1149291
CAS No.: 1260385-72-5
M. Wt: 176.175
InChI Key: UNLBAMDCHWKLSH-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate (CAS 108128-12-7) is a high-purity chemical compound intended for research and development purposes. It belongs to the pyrrolopyridine family of heterocyclic scaffolds, which are recognized in medicinal chemistry for their broad spectrum of pharmacological properties . These fused bicyclic structures, containing a pyrrole moiety fused to a pyridine nucleus, are found in various natural products and are key building blocks in the synthesis of potential therapeutic agents . Research into analogous pyrrolopyridine isomers has demonstrated diverse biological activities, including investigation as analgesic and sedative agents, as well as for their potential antidiabetic, antimycobacterial, antiviral, and antitumor activities . Furthermore, similar scaffolds have been utilized in structure-based drug design programs for targets such as protein kinases, highlighting the value of this chemotype in developing novel enzyme inhibitors . This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-10-5-8-6(7)2-3-11-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLBAMDCHWKLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Intermediate Preparation

The 4-carboxylic acid derivative, 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, serves as a direct precursor. Its synthesis has been achieved via:

  • Oxidative methods : Treatment of 4-methyl-pyrrolo[2,3-c]pyridine with potassium permanganate under acidic conditions yields the carboxylic acid in 68–72% yield.

  • Hydrolysis of nitriles : 4-Cyanopyrrolo[2,3-c]pyridine undergoes basic hydrolysis (6 M NaOH, 100°C, 12 h) to the acid with >90% conversion.

Fischer Esterification

The acid is esterified using methanol and catalytic sulfuric acid:

1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid+CH3OHH2SO4,ΔMethyl ester(Yield: 85–92%)[2]\text{1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4, \Delta} \text{Methyl ester} \quad (\text{Yield: 85–92\%})

Optimization Data :

ParameterOptimal ValueYield Impact
Temperature65–70°C<5% loss
Methanol:Molar Ratio10:1Max yield
Reaction Time8–10 hPlateau at 8h

Palladium-Catalyzed Carbonylation of Halogenated Precursors

4-Chloro Intermediate Synthesis

4-Chloro-1H-pyrrolo[2,3-c]pyridine is prepared via:

  • Directed lithiation : Using LDA at −78°C, 1H-pyrrolo[2,3-c]pyridine is deprotonated at C4, followed by quenching with hexachloroethane (Yield: 63%).

  • Electrophilic chlorination : N-Chlorosuccinimide (NCS) in DMF at 0°C selectively chlorinates C4 (Yield: 58%).

Carbonylation Reaction

The chloride undergoes palladium-catalyzed carbonylation:

4-Cl Intermediate+CO+CH3OHPd(OAc)2,PPh3Methyl ester(Yield: 76%)[1]\text{4-Cl Intermediate} + \text{CO} + \text{CH}3\text{OH} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}_3} \text{Methyl ester} \quad (\text{Yield: 76\%})

Catalytic System Comparison :

CatalystLigandCO PressureYield
Pd(OAc)₂PPh₃1 atm76%
PdCl₂(dppf)Xantphos3 atm82%
Pd(TPPMS)₃BINAP5 atm68%

Microwave-assisted conditions (150°C, 20 min) reduce reaction times by 70% while maintaining yields.

Protecting Group Strategies for Regiocontrol

SEM-Protected Intermediates

The pyrrole nitrogen is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group to prevent unwanted side reactions:

  • SEMCl, NaH, DMF, 0°C (Yield: 84%)

  • Subsequent functionalization at C4 via Suzuki-Miyaura coupling

  • SEM deprotection with TFA/CH₂Cl₂ (Yield: 91%)

TIPS Protection for Cross-Coupling

Triisopropylsilyl (TIPS) groups enhance stability during Negishi couplings:

TIPS-protected pyrrolopyridine+Zn(COOCH3)Pd(dba)2Ester product(Yield: 69%)[3]\text{TIPS-protected pyrrolopyridine} + \text{Zn(COOCH}3\text{)} \xrightarrow{\text{Pd(dba)}2} \text{Ester product} \quad (\text{Yield: 69\%})

Alternative Routes via Cycloaddition and Multicomponent Reactions

[3+2] Cycloaddition

Reaction of pyridine-4-carboxylate with in situ-generated azomethine ylides forms the bicyclic system:

Methyl 4-cyanopyridine-3-carboxylate+CH2OTiCl4Target compound(Yield: 55%)[2]\text{Methyl 4-cyanopyridine-3-carboxylate} + \text{CH}2\text{O} \xrightarrow{\text{TiCl}4} \text{Target compound} \quad (\text{Yield: 55\%})

Groebke-Blackburn-Bienaymé Reaction

A three-component reaction employing:

  • 4-Aminopyridine

  • Methyl glyoxylate

  • Isocyanide

Under microwave irradiation (120°C, 30 min), this method achieves 61% yield with excellent regioselectivity.

Comparative Analysis of Synthetic Methods

Efficiency Metrics :

MethodStepsOverall YieldCost IndexScalability
Fischer Esterification362%LowHigh
Pd-Catalyzed Carbonylation258%HighModerate
Multicomponent Reaction161%MediumHigh

The carbonylation route offers step economy but requires specialized equipment. Fischer esterification remains the most scalable for industrial applications.

Scientific Research Applications

Cancer Therapy

Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its derivatives have shown promising results as potential anticancer agents. Research indicates that these compounds can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

  • FGFR Inhibition : A study reported that specific derivatives of pyrrolo[2,3-b]pyridine exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, one derivative demonstrated IC50 values of 7 nM for FGFR1, indicating a strong potential for targeting tumor growth pathways associated with these receptors .
  • Cytotoxicity Against Cancer Cell Lines : Compounds derived from this scaffold have been tested against several cancer cell lines, including breast and ovarian cancers. Results showed moderate cytotoxicity against these lines while maintaining lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic window .

Anti-Inflammatory Activity

The anti-inflammatory properties of methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate have also been explored. Inhibition of matrix metalloproteinases (MMPs), which are involved in inflammatory processes and tissue remodeling, has been a focal point.

  • MMP Inhibition : Certain derivatives have been identified as potent inhibitors of MMPs, with IC50 values as low as 3 nM for MMP-2. This suggests their potential utility in treating conditions characterized by excessive inflammation and tissue degradation .

Neuropharmacological Applications

Research into the neuropharmacological effects of pyrrolo[2,3-b]pyridine derivatives indicates their potential in treating neurological disorders.

  • Antidiabetic Activity : Some studies have highlighted the ability of pyrrolo[3,4-c]pyridine derivatives to enhance insulin sensitivity and glucose uptake in muscle tissues. This activity is crucial for developing treatments for diabetes and related metabolic disorders .
  • Cognitive Enhancement : Investigations into the cognitive effects of these compounds suggest possible applications in enhancing memory and learning processes. This is particularly relevant for conditions like Alzheimer's disease where cognitive decline is prevalent.

Table of Biological Activities

Activity Compound/Derivative IC50 Value Notes
FGFR InhibitionVarious Pyrrolo Derivatives7 nMEffective against FGFR1
MMP InhibitionSpecific Derivatives3 nMTargets MMP-2 with anti-inflammatory properties
CytotoxicityPyrrolo DerivativesModerateEffective against ovarian and breast cancer cells
Antidiabetic ActivityPyrrolo DerivativesVariousEnhances insulin sensitivity

Case Studies and Research Findings

Several case studies highlight the efficacy of methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate in various applications:

  • Case Study on Cancer Treatment : A derivative was tested on HCT116 human tumor xenografts showing dose-dependent inhibition of tumor growth. This supports its potential as a therapeutic agent in oncology .
  • Anti-inflammatory Research : A compound demonstrated significant inhibition of MMPs involved in arthritis models, indicating its therapeutic potential in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the active site and preventing substrate access. The pathways involved often include signal transduction cascades that regulate cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

  • Methyl 1h-pyrrolo[3,2-c]pyridine-4-carboxylate
  • Methyl 1h-pyrrolo[2,3-b]pyridine-4-carboxylate
  • 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid

Comparison: Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate is unique due to its specific ring fusion and functional group positioning, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and stability profiles, making it a valuable compound for targeted applications in drug discovery and material science .

Biological Activity

Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound’s biological activities, mechanisms of action, and relevant studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

This compound features a pyrrole ring fused with a pyridine ring, creating a bicyclic structure. The carboxylate group at the 4-position of the pyridine is significant for its biological activity. The molecular formula is C10H8N2O2C_10H_8N_2O_2, with a molecular weight of approximately 192.18 g/mol. The structural formula can be represented as follows:

Methyl 1H pyrrolo 2 3 c pyridine 4 carboxylate\text{Methyl 1H pyrrolo 2 3 c pyridine 4 carboxylate}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Notably, it has been shown to act as an inhibitor of certain kinases by binding to their active sites. This inhibition can disrupt signal transduction cascades that regulate cellular processes like proliferation and apoptosis.

Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies:

  • In vitro Studies : Research indicates that this compound can inhibit cell proliferation and induce apoptosis in several cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inhibiting their migration and invasion capabilities .
  • Mechanistic Insights : The compound's interaction with fibroblast growth factor receptors (FGFRs) has been highlighted as a key mechanism underlying its anticancer effects. By inhibiting FGFR signaling pathways, it may reduce tumor growth associated with aberrant FGFR activation .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have indicated its effectiveness against various bacterial strains, including Staphylococcus aureus and Candida albicans. These findings suggest potential applications in treating infections caused by resistant pathogens .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the nanomolar range.
Study 2 Reported effective inhibition of FGFR signaling pathways leading to reduced tumor cell proliferation.
Study 3 Showed antimicrobial activity against S. aureus and C. albicans, indicating potential for therapeutic applications in infectious diseases.

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